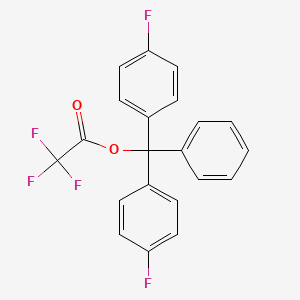
Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a bis(4-fluorophenyl)(phenyl)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate typically involves the reaction of bis(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Bis(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl) sulfone
- 4,4’-Difluorodiphenyl sulfone
Uniqueness
Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
90173-62-9 |
|---|---|
Molekularformel |
C21H13F5O2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[bis(4-fluorophenyl)-phenylmethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H13F5O2/c22-17-10-6-15(7-11-17)20(14-4-2-1-3-5-14,28-19(27)21(24,25)26)16-8-12-18(23)13-9-16/h1-13H |
InChI-Schlüssel |
KVMJYUODVIPGJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
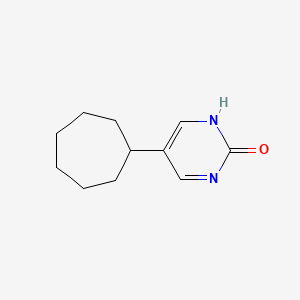
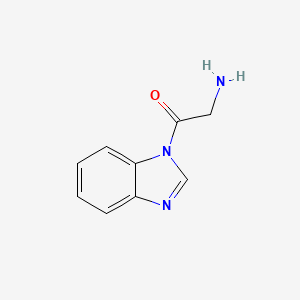

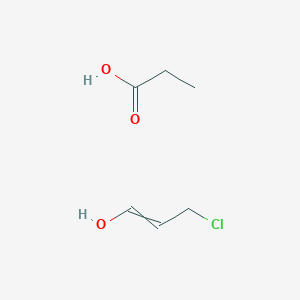
![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
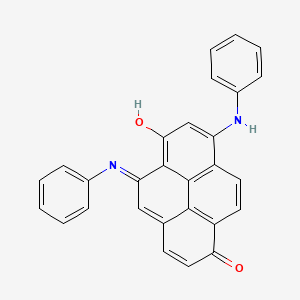
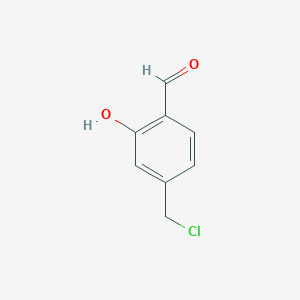
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
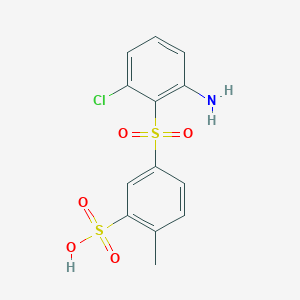
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
